Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Overview
Description
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H6Cl2FNO2 and its molecular weight is 238.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Enhancements
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. An improved process for its preparation involves starting with ethyl formate, ethyl fluoroacetate, and cyanoacetamide, leading to a key intermediate. This intermediate, upon reaction with phosphorus oxychloride and phosphorus pentachloride, yields 2,6-dichloro-3-cyano-5-fluoropyridine. Acid hydrolysis of this compound produces pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid with a 43.7% overall yield, highlighting an efficient pathway for synthesizing this compound from readily available materials (L. Fang, 2008).
Pharmaceutical Intermediates
This chemical also plays a significant role in the production of Quinolone antibacterial agents. The synthesis process involves treating 2,6-dichloro-5-fluoro-nicotinic acid with Sulphurous oxychloride to yield a crucial intermediate. This intermediate is then reacted to create the target compound, showcasing its importance in developing compounds with potential antibacterial applications (Zhu Qiu-feng, 2005).
Innovative Synthesis Methods
The Decarboxylative Blaise reaction offers an efficient single-step synthesis method for Ethyl 2,6-Dichloro-5-fluoronicotinoylacetate, demonstrating the innovative use of this compound in creating complex molecules through simplified reactions. This approach underscores the potential for creating valuable pharmaceutical intermediates with reduced process complexity and enhanced efficiency (Jae Hoon Lee et al., 2007).
Advanced Organic Synthesis Applications
In the realm of organic synthesis, this compound facilitates the creation of complex organic structures. For example, a phosphine-catalyzed [4 + 2] annulation uses this compound as a precursor to synthesize highly functionalized tetrahydropyridines. This showcases its role in enabling the construction of nitrogen-containing heterocycles, which are prevalent in many bioactive molecules and pharmaceuticals (Xue-Feng Zhu et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Biochemical Pathways
It’s possible that the compound could influence multiple pathways, given its complex structure .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, it should be stored in a dry, cool place, away from fire sources and oxidizers, and protected from direct sunlight .
Properties
IUPAC Name |
ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-5(11)7(10)12-6(4)9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPLCOWQBGOFDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60528119 | |
Record name | Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60528119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82671-03-2 | |
Record name | Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60528119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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